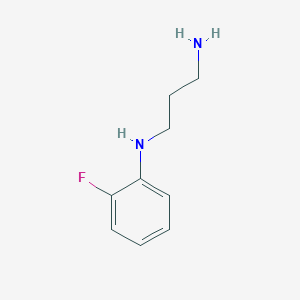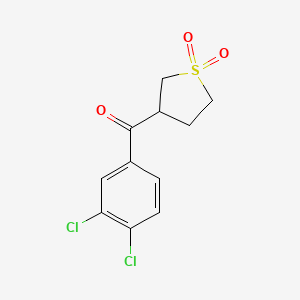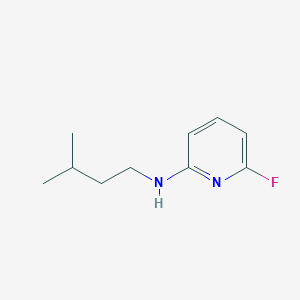![molecular formula C10H17N3O2 B13290919 2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide](/img/structure/B13290919.png)
2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide is a synthetic organic compound that features a unique structure combining an amino group, a methyl group, and an oxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, which can be synthesized through the cyclization of β-hydroxy amides using reagents like DAST or Deoxo-Fluor
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-methylbutanoic acid: Shares the amino and methyl groups but lacks the oxazole ring.
2-amino-5-methylbenzoic acid: Contains an amino group and a methyl group on a benzene ring instead of an oxazole ring.
Uniqueness
What sets 2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide apart is its unique combination of functional groups and the oxazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide |
InChI |
InChI=1S/C10H17N3O2/c1-4-9(11)10(14)13(3)6-8-5-7(2)15-12-8/h5,9H,4,6,11H2,1-3H3 |
InChI Key |
IVQNGYQOTHOLHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N(C)CC1=NOC(=C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Bromofuran-2-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13290842.png)



![2-[2-(Chlorosulfonyl)-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13290878.png)
![2-[(1-Phenylpropyl)amino]butan-1-ol](/img/structure/B13290892.png)



![4-[4-(2-Aminoethoxy)phenyl]cyclohexan-1-one](/img/structure/B13290908.png)


![2-amino-N-[1-(furan-2-yl)ethyl]-4-methylpentanamide](/img/structure/B13290916.png)

